N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide
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Overview
Description
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide is a complex organic compound with a molecular formula of C10H15Cl3N2OS2. This compound is notable for its unique structure, which includes a thiazole ring and multiple chlorine atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethanol with thioamide under controlled conditions to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, temperature control, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Amines, alcohols, and appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide involves its interaction with specific molecular targets. The compound is known to disrupt cellular processes by binding to enzymes and proteins, leading to inhibition of their activity. This can result in antimicrobial effects by preventing the growth and replication of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethylformamide
- N-(2,2,2-Trichloro-1-hydroxyethyl)pentanamide
- N-(2,2,2-Trichloro-1-(1-piperidinyl)ethyl)pentanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)pentanamide is unique due to its specific combination of a thiazole ring and multiple chlorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
303061-85-0 |
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Molecular Formula |
C10H15Cl3N2OS2 |
Molecular Weight |
349.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]pentanamide |
InChI |
InChI=1S/C10H15Cl3N2OS2/c1-2-3-4-7(16)15-8(10(11,12)13)18-9-14-5-6-17-9/h8H,2-6H2,1H3,(H,15,16) |
InChI Key |
OCDBWPXTFUTCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1 |
Origin of Product |
United States |
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